N-(cyanomethyl)-N-cyclopentyl-2-sulfanyl-1,3-benzoxazole-6-carboxamide
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Overview
Description
N-(cyanomethyl)-N-cyclopentyl-2-sulfanyl-1,3-benzoxazole-6-carboxamide is a complex organic compound featuring a benzoxazole core, a sulfanyl group, and a carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-N-cyclopentyl-2-sulfanyl-1,3-benzoxazole-6-carboxamide typically involves multiple steps:
Formation of the Benzoxazole Core: The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with a carboxylic acid derivative under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the benzoxazole ring.
Carboxamide Formation: The carboxamide moiety is formed by reacting the benzoxazole derivative with an appropriate amine, such as cyclopentylamine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine under strong reducing conditions.
Substitution: The benzoxazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like N-bromosuccinimide (NBS) or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated benzoxazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(cyanomethyl)-N-cyclopentyl-2-sulfanyl-1,3-benzoxazole-6-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound could be explored for its potential as a bioactive molecule
Medicine
Medicinally, derivatives of benzoxazole have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties. This compound could be studied for similar therapeutic effects.
Industry
In industry, this compound might be used in the development of new materials with specific electronic or optical properties, given the presence of the benzoxazole ring and the sulfanyl group.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-N-cyclopentyl-2-sulfanyl-1,3-benzoxazole-6-carboxamide would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(cyanomethyl)-4-(trifluoromethyl)pyridine-3-carboxamide: Known for its use as an insecticide.
N-(cyanomethyl)-N-cyclopentyl-2-sulfanyl-1,3-benzothiazole-6-carboxamide: Similar structure but with a benzothiazole core instead of benzoxazole.
Uniqueness
N-(cyanomethyl)-N-cyclopentyl-2-sulfanyl-1,3-benzoxazole-6-carboxamide is unique due to the combination of the benzoxazole core with the sulfanyl and cyanomethyl groups. This unique structure could confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(cyanomethyl)-N-cyclopentyl-2-sulfanylidene-3H-1,3-benzoxazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c16-7-8-18(11-3-1-2-4-11)14(19)10-5-6-12-13(9-10)20-15(21)17-12/h5-6,9,11H,1-4,8H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEANBZXAQJGKRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CC#N)C(=O)C2=CC3=C(C=C2)NC(=S)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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